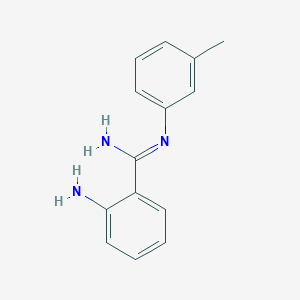![molecular formula C18H22O8 B14246681 [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate CAS No. 408327-97-9](/img/structure/B14246681.png)
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its multiple acetyloxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate typically involves esterification reactions. One common method is the reaction of 3-hydroxypropane with acetic anhydride. The reaction is carried out under controlled temperature conditions, usually between 40°C and 50°C, with constant stirring for 2-3 hours . The product is then purified through filtration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. After the reaction, the product is purified using industrial filtration and distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water.
Transesterification: This reaction involves the exchange of the acyl group with another alcohol, forming a different ester.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Transesterification: Requires an excess of alcohol and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Hydrolysis: Produces acetic acid and the corresponding alcohol.
Transesterification: Produces a different ester and alcohol.
Reduction: Produces alcohols or aldehydes.
Applications De Recherche Scientifique
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Used in the production of perfumes, flavoring agents, and plasticizers.
Mécanisme D'action
The mechanism of action of [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate involves its hydrolysis to release acetic acid and the corresponding alcohol. The acetic acid can then participate in various biochemical pathways, while the alcohol can exert its effects on cellular targets. The ester linkage is hydrolyzed by esterases, enzymes that catalyze the breakdown of esters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavoring agents.
Isopropyl propionate: Used in perfumes and as a solvent.
Uniqueness
What sets [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate apart is its multiple acetyloxy groups, which enhance its reactivity and potential applications. Its structure allows for multiple points of hydrolysis, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
408327-97-9 |
|---|---|
Formule moléculaire |
C18H22O8 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[2-acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate |
InChI |
InChI=1S/C18H22O8/c1-11(19)23-9-17(25-13(3)21)15-6-5-7-16(8-15)18(26-14(4)22)10-24-12(2)20/h5-8,17-18H,9-10H2,1-4H3 |
Clé InChI |
KITPMZGMNVDEMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C1=CC(=CC=C1)C(COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


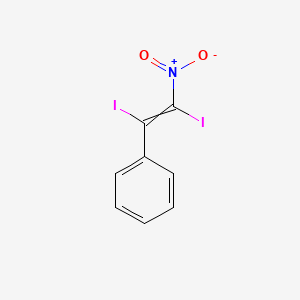
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
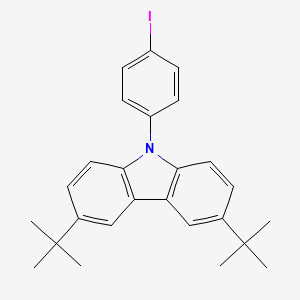
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)

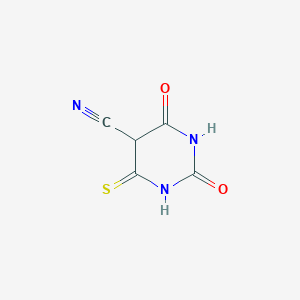

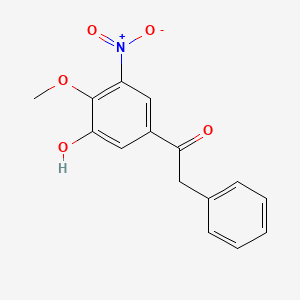
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)

